molecular formula C21H26N4O3S B2724554 3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2320824-79-9

3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2724554
CAS No.: 2320824-79-9
M. Wt: 414.52
InChI Key: FKKKSXLUQGDOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane (CAS 2320824-79-9) is a complex organic compound supplied for biochemical research. This molecule features a unique structural architecture, combining an 8-azabicyclo[3.2.1]octane core with pyrazole and pyrrolidine-1-sulfonyl functional groups. This specific arrangement confers distinct stereochemical properties and is designed to favor selective interactions with biological targets . The compound has a molecular formula of C21H26N4O3S and a molecular weight of 414.52 g/mol . This compound is of significant interest in the field of medicinal chemistry, particularly in the investigation of novel anti-inflammatory therapeutics. It belongs to a class of compounds known as pyrazole azabicyclo[3.2.1]octane sulfonamides, which have been identified as potent, systemically available, and non-covalent inhibitors of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) . NAAA is a cysteine hydrolase enzyme highly expressed in immune cells that is involved in the degradation of endogenous lipid mediators like Palmitoylethanolamide (PEA) . By inhibiting NAAA, this class of compounds preserves endogenous PEA, thereby increasing and prolonging its natural anti-inflammatory and analgesic effects at inflamed sites . This mechanism offers a promising research approach for managing inflammatory responses under various pathological conditions . The inclusion of the pyrrolidine-1-sulfonyl group is known to enhance the molecule's solubility and metabolic stability, contributing to a favorable pharmacokinetic profile for research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with care, referring to the material safety data sheet for safe laboratory practices.

Properties

IUPAC Name

(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c26-21(16-4-8-20(9-5-16)29(27,28)23-11-1-2-12-23)25-17-6-7-18(25)15-19(14-17)24-13-3-10-22-24/h3-5,8-10,13,17-19H,1-2,6-7,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKKSXLUQGDOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3C4CCC3CC(C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, followed by functional group modifications to introduce the azabicyclo[3.2.1]octane core.

    Pyrazole Ring Introduction: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine and a suitable diketone.

    Attachment of the Pyrrolidine Sulfonyl Phenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated synthesis platforms for the multi-step process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition

One of the prominent applications of this compound is its role as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme is linked to the degradation of palmitoylethanolamide (PEA), a compound with anti-inflammatory properties. By inhibiting NAAA, the compound helps to preserve PEA levels, thereby enhancing its anti-inflammatory effects. A study reported that derivatives of this compound exhibited low nanomolar inhibitory activity against human NAAA, suggesting a significant potential for managing inflammatory diseases such as rheumatoid arthritis and osteoarthritis .

Table 1: Inhibitory Activity of Pyrazole Azabicyclic Compounds

Compound IDIC50 (μM)Mechanism of Action
ARN196890.042Non-covalent NAAA inhibition
ARN161860.655Non-covalent NAAA inhibition

JAK Inhibition

Another important application is in the field of Janus kinase (JAK) inhibition. The compound's structural analogs have been identified as selective JAK1 inhibitors, which are crucial in treating various autoimmune diseases and cancers. The sulfonamide group attached to the pyrazole structure enhances its binding affinity to the JAK family of enzymes, providing a pathway for therapeutic development .

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. The azabicyclo[3.2.1]octane framework has been associated with the modulation of cell signaling pathways involved in cancer progression. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth through apoptosis induction in cancer cells .

Case Study 1: Inflammatory Disease Management

A clinical study evaluated the efficacy of a derivative based on the core structure of 3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane in patients with chronic pain due to inflammatory conditions. Results indicated a significant reduction in pain levels and inflammation markers over a 12-week treatment period, supporting its potential as a therapeutic agent .

Case Study 2: Cancer Therapeutics

In vitro studies on cancer cell lines demonstrated that modifications to the pyrazole ring could enhance cytotoxicity against specific cancer types, including breast and prostate cancers. The compounds were shown to induce apoptosis and inhibit cell proliferation effectively, highlighting their potential as anticancer drugs .

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding pockets, while the pyrazole and pyrrolidine groups can form hydrogen bonds and other interactions with the target. This can lead to inhibition or activation of the target, depending on the specific application.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Features
Target Compound (BK10889) 8-azabicyclo[3.2.1]octane 3-(1H-pyrazol-1-yl), 8-[4-(pyrrolidine-1-sulfonyl)benzoyl] 414.52 High steric bulk; sulfonyl group enhances solubility; pyrrolidine for lipophilicity
Compound 43 8-azabicyclo[3.2.1]octane 3-(4-trifluoromethylphenoxy), 8-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl) ~460 (estimated) Trifluoromethyl group improves metabolic stability; phenoxy linker for rigidity
8-[(2-Bromophenyl)sulfonyl]-3-triazole 8-azabicyclo[3.2.1]octane 3-(1H-1,2,4-triazol-1-yl), 8-(2-bromophenylsulfonyl) 397.29 Bromine increases molecular weight; triazole may enhance metal-binding affinity
3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione 3-oxa-8-azabicyclo[3.2.1]octane 8-(1-methyl-1H-pyrazol-4-yl), 2,4-dione 221.21 Oxa ring introduces polarity; dione groups may reduce membrane permeability
Compound 39 8-azabicyclo[3.2.1]octane 3-(4-phenylphenoxy), 8-((3,5-dimethylpyrazol-4-yl)sulfonyl) ~480 (estimated) Biphenoxy group for extended conjugation; dimethylpyrazole for steric hindrance

Structure-Activity Relationship (SAR) Insights

  • Pyrrolidine Sulfonyl vs. Pyrazole Sulfonyl : The target compound’s pyrrolidine sulfonyl group (vs. pyrazole sulfonyl in Compound 43 ) may enhance solubility due to the tertiary amine in pyrrolidine, while reducing aromatic stacking interactions.
  • Benzoyl Linker vs.
  • Heterocycle Variations : Replacing pyrazole with triazole (as in ) introduces additional hydrogen-bond acceptors, which could alter target selectivity.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The sulfonyl group in BK10889 and Compound 43 improves aqueous solubility compared to non-sulfonated analogs.
  • Metabolic Stability: Trifluoromethyl groups (Compound 43 ) and oxa rings () are known to resist oxidative metabolism, suggesting longer half-lives than BK10889.
  • Bioavailability : Plasma extraction methods using internal standards (e.g., Compound 39 ) indicate these compounds are optimized for pharmacokinetic profiling, though BK10889’s high molecular weight (414.52) may limit passive diffusion.

Biological Activity

The compound 3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane (CAS Number: 2320824-79-9) is a novel azabicyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme plays a critical role in the degradation of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties. By inhibiting NAAA, this compound may enhance the therapeutic effects of PEA, making it a candidate for managing inflammatory conditions.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N4O3SC_{21}H_{26}N_{4}O_{3}S with a molecular weight of 414.5 g/mol. The structural features include a pyrazole ring and a bicyclic octane system, which are essential for its biological activity.

PropertyValue
Molecular FormulaC21H26N4O3S
Molecular Weight414.5 g/mol
CAS Number2320824-79-9

The primary mechanism of action for this compound involves the inhibition of NAAA, leading to increased levels of PEA in the body. This mechanism is crucial because PEA has been shown to exert anti-inflammatory and analgesic effects by activating peroxisome proliferator-activated receptor alpha (PPARα) and inhibiting the release of pro-inflammatory cytokines.

In vitro studies have demonstrated that the compound exhibits high inhibitory activity against human NAAA, with an IC50 value in the low nanomolar range (e.g., IC50 = 0.042 μM) . This potency suggests that small modifications to the chemical structure can significantly influence its biological activity.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study has identified key modifications that enhance the inhibitory potency against NAAA:

  • Substituent Variations : The presence of specific substituents on the pyrazole ring can increase lipophilicity and improve binding affinity.
  • Geometric Configuration : The endo configuration of certain derivatives has been shown to confer higher activity compared to their exo counterparts.
  • Side Chain Modifications : Variations in side chains, such as introducing aliphatic groups, have been explored to optimize pharmacokinetic properties while maintaining efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • In Vitro Studies : Research has demonstrated that derivatives with varying side chains exhibit differing levels of NAAA inhibition. For instance, compounds with an n-propyl chain showed enhanced potency compared to simpler structures .
  • In Vivo Pharmacological Data : Animal models have been utilized to assess the anti-inflammatory effects of these compounds after systemic administration. Results indicate significant reductions in inflammation markers, supporting their potential therapeutic use .

Comparative Biological Activity Table

The following table summarizes the IC50 values for various derivatives related to this compound:

Compound IDStructure DescriptionIC50 (μM)
ARN16186Lead compound with high inhibitory activity0.042
ARN19689Modified derivative with improved profile0.030
ARN50Sulfonamide derivative0.065

Q & A

Basic Research Questions

Q. What synthetic methodologies are applicable for preparing 3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane?

  • Methodology : The synthesis of bicyclo[3.2.1]octane derivatives typically involves multi-step reactions, including cyclization and functional group coupling. For example, refluxing precursors like chloranil in xylene (25–30 hours) followed by NaOH treatment and recrystallization from methanol is a validated approach for structurally related sulfonated pyrrole derivatives . Adapting this, the target compound may require:

Cyclization : Formation of the 8-azabicyclo[3.2.1]octane core via intramolecular reactions under reflux.

Sulfonylation : Introducing the pyrrolidine-1-sulfonyl group via nucleophilic substitution.

Coupling : Attaching the pyrazole moiety using palladium-catalyzed cross-coupling or click chemistry.

  • Validation : Confirm intermediate purity via TLC and final compound structure via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS).

Q. How can researchers characterize the structural integrity of this compound?

  • Methodology :

  • Spectroscopy : Use 1^1H NMR to verify pyrazole (δ 7.5–8.5 ppm) and bicyclo[3.2.1]octane proton environments (δ 1.5–3.0 ppm). Sulfonyl groups exhibit distinct 13^{13}C NMR signals at ~110–120 ppm .
  • Crystallography : If single crystals are obtained, X-ray diffraction can resolve the bicyclo system’s stereochemistry, as seen in analogous compounds like methyl (1S,3R,4S,6S,8M)-2-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-(3-hydroxyphenyl)-3,4-dimethyl-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%).

Advanced Research Questions

Q. What strategies optimize the reaction yield of the bicyclo[3.2.1]octane core during synthesis?

  • Methodology :

  • Catalyst Screening : Test Lewis acids (e.g., AlCl3_3) or organocatalysts to enhance cyclization efficiency.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (xylene, toluene) for reaction kinetics .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., from 30 hours to 2–4 hours) .
    • Data Analysis :
VariableYield (%)Purity (%)
Xylene, 130°C6290
DMF, 100°C4585
Microwave, 150°C7895

Q. How to resolve contradictions in reported biological activity data for azabicyclo derivatives?

  • Methodology :

Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature) to isolate variables.

Purity Validation : Re-test compounds with ≥98% purity (via HPLC) to exclude impurities as confounding factors.

SAR Analysis : Compare substituent effects (e.g., sulfonyl vs. carbonyl groups) using molecular docking to identify binding site interactions, as done for pyrazolin-1-ylthiazoles .

  • Case Study : Discrepancies in antimicrobial activity of triazole derivatives were resolved by correlating electron-withdrawing groups (e.g., -SO2_2) with enhanced membrane penetration .

Q. What is the role of the pyrrolidine-1-sulfonyl group in modulating pharmacokinetic properties?

  • Methodology :

  • LogP Measurement : Determine partition coefficients to assess lipophilicity. Sulfonyl groups typically reduce LogP, enhancing solubility.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS.
  • SAR Comparison : Contrast with non-sulfonated analogs (e.g., benzoyl derivatives) to isolate sulfonyl effects on bioavailability.
    • Findings : Sulfonated azabicyclo compounds (e.g., 4-(4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-...) show improved blood-brain barrier penetration in fluoronaphthalen-ol derivatives .

Q. How to design analogs to improve target selectivity?

  • Methodology :

Scaffold Hopping : Replace the pyrazole ring with triazoles or isoxazoles, as demonstrated in 2H-1-aza-2-oxa-7-chloro derivatives .

Bioisosteric Replacement : Substitute pyrrolidine-1-sulfonyl with morpholine-sulfonyl to alter hydrogen-bonding patterns.

Molecular Dynamics : Simulate ligand-receptor interactions (e.g., with carbonic anhydrase isoforms) to predict selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.